3-Benzylhypoxanthine
Overview
Description
3-Benzylhypoxanthine is a purine derivative that has garnered attention due to its potential therapeutic and environmental applications This compound is structurally related to hypoxanthine, a naturally occurring purine base found in nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylhypoxanthine typically involves the alkylation of hypoxanthine. One common method is the reaction of hypoxanthine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-Benzylhypoxanthine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzylated xanthine derivatives.
Reduction: Reduction reactions can convert it back to hypoxanthine or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Benzylated xanthine derivatives.
Reduction: Hypoxanthine or other reduced forms.
Substitution: Benzyl-substituted derivatives with different functional groups.
Scientific Research Applications
3-Benzylhypoxanthine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in purine metabolism and potential as a biomarker for various diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-Benzylhypoxanthine involves its interaction with purine metabolism pathways. It acts as a purine nucleoside phosphorylase inhibitor, affecting the salvage pathway of nucleic acid synthesis . This inhibition can lead to the accumulation of certain metabolites, which may have therapeutic effects in conditions such as cancer and autoimmune diseases.
Comparison with Similar Compounds
Hypoxanthine: The parent compound, naturally occurring in nucleic acids.
Xanthine: Another purine derivative involved in nucleic acid metabolism.
Theobromine: A methylxanthine with stimulant properties found in cocoa and tea.
Uniqueness: 3-Benzylhypoxanthine is unique due to the presence of the benzyl group, which enhances its chemical stability and potential biological activity. This structural modification allows it to interact differently with biological targets compared to its parent compound, hypoxanthine.
Properties
IUPAC Name |
3-benzyl-7H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c17-12-10-11(14-7-13-10)16(8-15-12)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUJRAOXOXPOHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=O)C3=C2N=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290699 | |
Record name | 3-Benzylhypoxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3649-39-6 | |
Record name | NSC70426 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70426 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Benzylhypoxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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